molecular formula C20H30O4 B14460502 2-Cyclohexen-1-one, 2,2'-butylidenebis[3-hydroxy-5,5-dimethyl- CAS No. 71827-67-3

2-Cyclohexen-1-one, 2,2'-butylidenebis[3-hydroxy-5,5-dimethyl-

Cat. No.: B14460502
CAS No.: 71827-67-3
M. Wt: 334.4 g/mol
InChI Key: QFTGMBDBRWVSDV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two cyclohexenone rings connected by a butylidene bridge, with each ring bearing a hydroxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- typically involves a Knoevenagel-Michael cascade reaction. This method uses a 1,3-dicarbonyl compound and aldehydes, with 2-aminopyrazine as a catalyst . The reaction conditions are mild, and the procedure is straightforward, making it a popular choice for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s structure also allows it to participate in various chemical reactions, further affecting its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is unique due to its dual cyclohexenone rings connected by a butylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71827-67-3

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C20H30O4/c1-6-7-12(17-13(21)8-19(2,3)9-14(17)22)18-15(23)10-20(4,5)11-16(18)24/h12,21,23H,6-11H2,1-5H3

InChI Key

QFTGMBDBRWVSDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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